1H-Pyrrolizine, hexahydro-7a-(1,2,4-oxadiazol-5-ylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolizine, hexahydro-7a-(1,2,4-oxadiazol-5-ylethynyl)- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrrolizine core, which is a bicyclic structure consisting of a pyrrole ring fused to a piperidine ring. The presence of the 1,2,4-oxadiazole moiety further enhances its chemical versatility and biological activity.
Preparation Methods
The synthesis of 1H-Pyrrolizine, hexahydro-7a-(1,2,4-oxadiazol-5-ylethynyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate acyclic precursors under specific conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1H-Pyrrolizine, hexahydro-7a-(1,2,4-oxadiazol-5-ylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole moiety, where nucleophiles replace specific substituents under appropriate conditions.
Scientific Research Applications
1H-Pyrrolizine, hexahydro-7a-(1,2,4-oxadiazol-5-ylethynyl)- has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1H-Pyrrolizine, hexahydro-7a-(1,2,4-oxadiazol-5-ylethynyl)- involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the modulation of biological pathways, depending on the specific application .
Comparison with Similar Compounds
1H-Pyrrolizine, hexahydro-7a-(1,2,4-oxadiazol-5-ylethynyl)- can be compared with other similar compounds such as:
Hexahydro-1H-pyrrolizine-7a-carbaldehyde: This compound shares the pyrrolizine core but differs in the functional groups attached, leading to different chemical and biological properties.
Hexahydro-1H-pyrrolizine-7a-carbonitrile:
1H-Pyrrolizine-1-methanol, hexahydro-7-hydroxy-: This compound has a hydroxyl group, which influences its solubility and reactivity.
The uniqueness of 1H-Pyrrolizine, hexahydro-7a-(1,2,4-oxadiazol-5-ylethynyl)- lies in its combination of the pyrrolizine core with the 1,2,4-oxadiazole moiety, providing a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
651314-11-3 |
---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethynyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H13N3O/c1-4-11(5-2-8-14(11)7-1)6-3-10-12-9-13-15-10/h9H,1-2,4-5,7-8H2 |
InChI Key |
JTWMGKRGPUCZDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2C1)C#CC3=NC=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.